REACTION_CXSMILES
|
[C:1]1([C:7]2([C:11]#N)[CH2:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-:13].[K+].C1(C)C=CC=CC=1.[OH2:22]>C(O)CO>[C:1]1([C:7]2([C:11]([OH:22])=[O:13])[CH2:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1(CCC1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After two hours reaction mixture
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
was cooled to rt
|
Type
|
CUSTOM
|
Details
|
Aqueous layer separated
|
Type
|
EXTRACTION
|
Details
|
Aqueous layer extracted with ethyl acetate and ethyl acetate layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried on anhydrous sodium sulphate
|
Type
|
CUSTOM
|
Details
|
Ethyl acetate removed on rotavapour
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1(CCC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 930 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |